molecular formula C2H4Cl2N2O B14348635 N-(Dichloromethyl)urea CAS No. 90454-24-3

N-(Dichloromethyl)urea

Cat. No.: B14348635
CAS No.: 90454-24-3
M. Wt: 142.97 g/mol
InChI Key: QEMZNSKDTGKKFO-UHFFFAOYSA-N
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Description

N-(Dichloromethyl)urea is a chemical compound with the molecular formula C2H4Cl2N2O It is a derivative of urea, where one of the nitrogen atoms is substituted with a dichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dichloromethyl)urea typically involves the reaction of dichloromethylamine with isocyanates or carbamoyl chlorides. One common method is the nucleophilic addition of dichloromethylamine to potassium isocyanate in water, which avoids the use of organic co-solvents and promotes high chemical purity . Another method involves the reaction of dichloromethylamine with phosgene to generate the corresponding isocyanate, which then reacts with ammonia to form this compound .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(Dichloromethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dichloromethylurea derivatives, while substitution reactions can produce a variety of N-substituted ureas .

Mechanism of Action

The mechanism of action of N-(Dichloromethyl)urea involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and affect cellular processes . The compound’s dichloromethyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Dichloromethyl)urea is unique due to its dichloromethyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other urea derivatives and valuable for specialized applications in research and industry .

Properties

CAS No.

90454-24-3

Molecular Formula

C2H4Cl2N2O

Molecular Weight

142.97 g/mol

IUPAC Name

dichloromethylurea

InChI

InChI=1S/C2H4Cl2N2O/c3-1(4)6-2(5)7/h1H,(H3,5,6,7)

InChI Key

QEMZNSKDTGKKFO-UHFFFAOYSA-N

Canonical SMILES

C(NC(=O)N)(Cl)Cl

Origin of Product

United States

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